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Compound of Interest

Compound Name: 5-bromo-3-nitro-1H-1,2,4-triazole

Cat. No.: B1384160

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-bromo-3-nitro-
1H-1,2,4-triazole

Introduction

The 1,2,4-triazole ring system is a cornerstone of modern medicinal and materials chemistry.[1]
[2][3][4] This five-membered heterocycle, containing three nitrogen atoms, is a privileged
scaffold found in numerous pharmaceuticals, including widely used antifungal and anticancer
agents.[2][3][5] Its stability, hydrogen bonding capabilities, and dipole character allow for potent
and selective interactions with biological targets.[3] In materials science, the high nitrogen
content of the triazole core contributes to a high positive heat of formation, making it a valuable
framework for the development of advanced energetic materials.[1]

This guide focuses on 5-bromo-3-nitro-1H-1,2,4-triazole (BNT), a highly functionalized and
versatile synthetic intermediate. The molecule's utility stems from the unique interplay of its
three principal components: the stable 1,2,4-triazole backbone, a strongly electron-withdrawing
nitro group, and a strategically positioned, reactive bromine atom. The nitro group profoundly
influences the electronic character of the ring, activating it towards specific chemical
transformations. The bromine atom serves as an excellent leaving group, opening a gateway
for the synthesis of a vast array of derivatives.

For researchers, scientists, and drug development professionals, a thorough understanding of
BNT's chemical properties is paramount for leveraging its synthetic potential. This document
provides a comprehensive overview of its physicochemical properties, synthesis, spectral
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characteristics, core reactivity, and key applications, with a focus on the mechanistic principles
that govern its chemical behavior.

Physicochemical and Structural Properties

5-bromo-3-nitro-1H-1,2,4-triazole is a crystalline solid at room temperature.[6] Its core
properties are summarized in the table below. The presence of both a hydrogen bond donor
(the N-H group) and acceptor sites, along with the polar nitro group, influences its solubility and
crystalline structure.

Property Value References
Molecular Formula C2HBrN4O2 [71[81I9]
Molecular Weight 192.96 g/mol [71[81I9]

CAS Number 24807-56-5 [9]

Crystalline Powder / Dark
Appearance [6][10]
Yellow Powder

Melting Point 155-159 °C [6][8]
3-bromo-5-nitro-1H-1,2,4-

Synonyms _ [11]
triazole

Molecular Structure

The structure of 5-bromo-3-nitro-1H-1,2,4-triazole is defined by the triazole ring with a
bromine atom at the C5 position and a nitro group at the C3 position.
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Caption: Chemical structure of 5-bromo-3-nitro-1H-1,2,4-triazole.

Synthesis and Purification

BNT is a synthetic intermediate, meaning it is typically prepared from other readily available
starting materials. A common synthetic route involves the nitration of a corresponding bromo-
triazole precursor. While specific, detailed preparations of the parent compound are proprietary
or embedded within broader synthetic schemes, the following protocol for a related N-alkylation
demonstrates the fundamental principles of handling and reacting this class of compounds.

Experimental Protocol: N-Methylation of 3-bromo-5-
hitro-1H-1,2,4-triazole

This protocol describes the synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole from the
parent compound, illustrating a typical reaction involving the triazole's N-H group.[11]

Objective: To alkylate the N1 position of the triazole ring. The causality behind this choice is
that N-alkylation can significantly alter the compound's solubility, metabolic stability, and
biological activity, which is a key strategy in drug development.

Methodology:
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» Deprotonation: A solution of 3-bromo-5-nitro-1H-1,2,4-triazole (13.1 g) in acetone (100 ml) is
cooled to 0°C. A 10% sodium hydroxide solution (30 ml) is added.

o Causality: The sodium hydroxide acts as a base to deprotonate the acidic N-H proton of
the triazole ring, forming the corresponding triazolate anion. This anion is a much stronger
nucleophile than the neutral parent compound, which is essential for the subsequent
alkylation step. Acetone is chosen as a solvent due to its ability to dissolve the starting
material and its suitable boiling point.

« Alkylation: Dimethyl sulphate (9.5 g) is added to the cooled solution.

o Causality: Dimethyl sulphate is a potent and efficient methylating agent. The nucleophilic
triazolate anion attacks the electrophilic methyl group of dimethyl sulphate in an Sn2
reaction, forming the N-methylated product.

e Reaction Progression: The mixture is stirred for 18 hours at room temperature to allow the
reaction to proceed to completion.

o Workup and Extraction: The mixture is concentrated in vacuo to remove the acetone. The
residue is diluted with water and extracted with ethyl acetate.

o Causality: This is a standard aqueous workup. The desired organic product is more
soluble in ethyl acetate than in water, allowing it to be separated from inorganic salts (like
sodium sulfate) and any remaining agqueous-soluble reagents.

 Purification: The combined ethyl acetate extracts are washed sequentially with 2N sodium
hydroxide solution and water, then evaporated in vacuo.

o Causality: The wash with NaOH removes any unreacted acidic starting material. The water
wash removes any residual salts.

» Recrystallization: The resulting solid is recrystallized from a mixture of ethyl acetate and
cyclohexane to yield the pure title compound (6.0 g).

o Causality: Recrystallization is a standard technique for purifying solid organic compounds.
The choice of solvent system (ethyl acetate/cyclohexane) is critical; the product should be
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soluble in the hot solvent mixture but sparingly soluble when cooled, allowing for the
formation of pure crystals while impurities remain in the solution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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